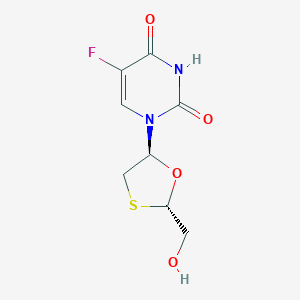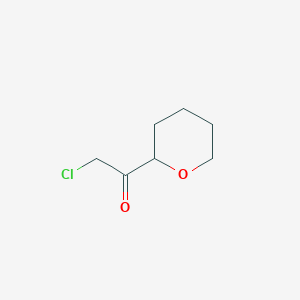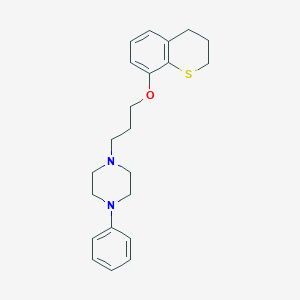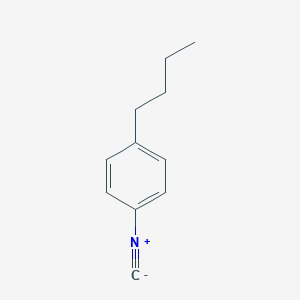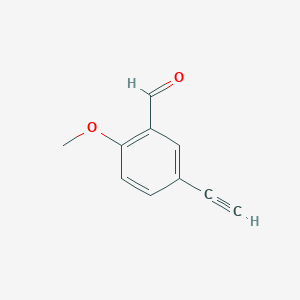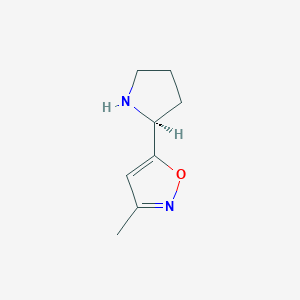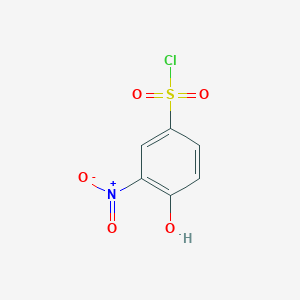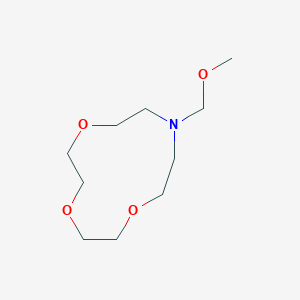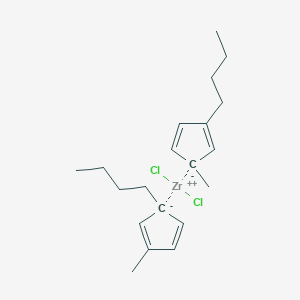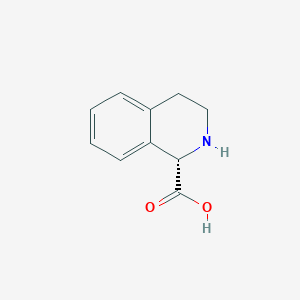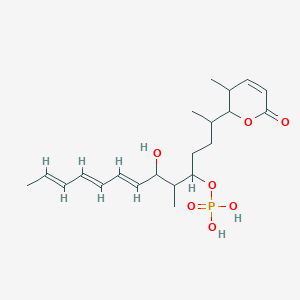
Cytostatine
Vue d'ensemble
Description
This compound is a type of organic molecule that contains multiple double bonds (indicated by the E/Z notation in the name), a hydroxy group (-OH), a methyl group (-CH3), and a phosphate group (-PO4). It also contains a pyran ring, which is a six-membered ring with one oxygen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple double bonds could lead to cis-trans isomerism, where the same atoms are connected in the same order but have a different arrangement in space .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the double bonds could participate in addition reactions, the hydroxy group could be involved in acid-base reactions, and the phosphate group could take part in phosphorylation or dephosphorylation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the hydroxy and phosphate groups could make it polar and capable of forming hydrogen bonds, which would affect its solubility, boiling point, and melting point .Applications De Recherche Scientifique
Inhibition de la protéine phosphatase 2A
La cytostatine est un inhibiteur puissant de la protéine phosphatase 2A (PP2A), une phosphatase sérine/thréonine clé qui régule une grande variété de voies de signalisation dans les cellules eucaryotes . La this compound a montré une activité inhibitrice puissante et spécifique contre la PP2A .
Activité anticancéreuse
La this compound a été considérée comme un composé de tête puissant pour les agents anticancéreux . Elle exerce des effets anticancéreux en augmentant l'activité de destruction des tumeurs des cellules tueuses naturelles (NK) . En particulier, les inhibiteurs de la PP2A ont montré une activité anticancéreuse potentielle .
Inhibition de l'adhésion cellulaire
La this compound est également connue comme un nouvel inhibiteur de l'adhésion cellulaire aux composants de la matrice extracellulaire . Cette propriété pourrait être utile pour empêcher la propagation des cellules cancéreuses, qui implique souvent des mécanismes d'adhésion cellulaire.
Suppression des métastases
Des recherches ont démontré que des inhibiteurs spécifiques de la PP2A, comme la this compound, peuvent supprimer les métastases tumorales chez les modèles animaux . Ceci est réalisé en augmentant l'activité de destruction des tumeurs des cellules NK .
Induction de l'apoptose
Il a été constaté que la this compound induit l'apoptose, un processus de mort cellulaire programmée
Mécanisme D'action
Target of Action
Cytostatin primarily targets Protein Phosphatase 2A (PP2A) . PP2A is a key serine/threonine phosphatase, ubiquitously expressed and regulates a large variety of signaling pathways in eukaryotic cells . It has been identified as a therapeutic target in various diseases, including cancer, heart diseases, neurodegenerative diseases, and diabetes .
Mode of Action
Cytostatin interacts with its target, PP2A, by inhibiting its activity . It has a characteristic structure related to fostriecins, such as a 2,3-unsaturated δ-lactone, which binds to the serine residue near the catalytic center of PP2A and a phosphate group that interacts with the metal ion at the catalytic center of PP2A . This interaction results in the inhibition of PP2A, leading to changes in the cell’s biochemical pathways .
Biochemical Pathways
The inhibition of PP2A by Cytostatin affects several biochemical pathways. PP2A regulates many cellular processes, and its inhibition can lead to changes in these processes . For example, it has been shown that specific inhibitors of PP2A can augment the tumor-killing activity of natural killer (NK) cells .
Result of Action
The inhibition of PP2A by Cytostatin has several molecular and cellular effects. For instance, it has been shown to augment the tumor-killing activity of NK cells . This suggests that Cytostatin could potentially be used as an anticancer agent .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Cytostatin exerts its biochemical effects primarily through the inhibition of PP2A, a key serine/threonine phosphatase that regulates a variety of signaling pathways in eukaryotic cells . The presence and stereochemistry of the C10-methyl and C11-hydroxy groups in cytostatin are crucial for potent PP2A inhibition . The compound’s interaction with PP2A involves a 2,3-unsaturated δ-lactone, which binds to the serine residue near the catalytic center of PP2A, and a phosphate group that interacts with the metal ion at the catalytic center of PP2A .
Cellular Effects
In cellular contexts, cytostatin has been shown to have a strong inhibitory activity against PP2A in vitro . This inhibition of PP2A can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting PP2A, cytostatin can potentially disrupt the normal regulatory mechanisms of the cell, leading to alterations in cell function .
Molecular Mechanism
The molecular mechanism of cytostatin involves its interaction with the active site of PP2A . The compound’s 2,3-unsaturated δ-lactone serves as a key electrophile, providing a covalent adduct with Cys269 unique to PP2A . This interaction contributes to the potency of cytostatin and accounts for its selectivity .
Temporal Effects in Laboratory Settings
It is known that cytostatin exhibits potent inhibitory activity against PP2A in vitro
Dosage Effects in Animal Models
While specific dosage effects of cytostatin in animal models are not currently available, it has been shown that cytostatin can augment the tumor-killing activity of NK cells in vivo
Metabolic Pathways
Given its role as a PP2A inhibitor, it is likely that cytostatin interacts with various enzymes and cofactors involved in the regulation of serine/threonine phosphatases .
Subcellular Localization
Given its role as a PP2A inhibitor, it is likely that cytostatin interacts with PP2A at its active site
Propriétés
IUPAC Name |
[(8E,10E,12E)-7-hydroxy-6-methyl-2-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33O7P/c1-5-6-7-8-9-10-18(22)17(4)19(28-29(24,25)26)13-11-15(2)21-16(3)12-14-20(23)27-21/h5-10,12,14-19,21-22H,11,13H2,1-4H3,(H2,24,25,26)/b6-5+,8-7+,10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNNIEWMPIULRS-SUTYWZMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC=CC(C(C)C(CCC(C)C1C(C=CC(=O)O1)C)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C=C/C(C(C)C(CCC(C)C1C(C=CC(=O)O1)C)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156856-30-3 | |
| Record name | Cytostatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156856303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


